N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine
CAS No.:
Cat. No.: VC8989570
Molecular Formula: C30H31N3O2
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H31N3O2 |
|---|---|
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | (E)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
| Standard InChI | InChI=1S/C30H31N3O2/c1-34-30-20-25(14-15-29(30)35-23-24-8-3-2-4-9-24)21-31-33-18-16-32(17-19-33)22-27-12-7-11-26-10-5-6-13-28(26)27/h2-15,20-21H,16-19,22-23H2,1H3/b31-21+ |
| Standard InChI Key | AGUKFXNORFBVEF-NJZRLIGZSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
| SMILES | COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
| Canonical SMILES | COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Introduction
N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound characterized by its unique structural features, including a piperazine moiety, a methoxy group, and a naphthyl group. These structural elements contribute to its potential biological activity and make it a subject of interest in drug development. The compound's molecular formula and weight are not explicitly provided in the available literature, but its structure suggests a significant molecular size due to the presence of multiple aromatic rings and functional groups.
Structural Features
The compound's structure includes:
-
Piperazine Ring: A six-membered ring containing two nitrogen atoms, which is a common motif in many pharmacologically active compounds.
-
Methoxy Group: Attached to the benzylidene moiety, contributing to the compound's polarity and potential biological activity.
-
Benzyloxy Group: Attached to the benzylidene moiety, providing additional aromatic character and potential for interaction with biological targets.
-
Naphthyl Group: A bicyclic aromatic ring system, which adds to the compound's lipophilicity and potential for binding to biological targets.
Synthesis
The synthesis of N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine typically involves several key steps:
-
Preparation of Precursors: This includes the synthesis of the naphthylmethylpiperazine and the benzyloxy-methoxybenzylidene components.
-
Condensation Reaction: The two precursors are combined under conditions that facilitate the formation of the imine bond, typically in the presence of a base and a solvent.
-
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Potential Biological Activities
Compounds with similar structures to N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine are often investigated for their potential pharmacological properties, including:
-
Anxiolytic and Antidepressant Activities: Piperazine derivatives are frequently studied for their effects on the central nervous system.
-
Antipsychotic Properties: Modifications in the piperazine ring or substituents can influence receptor affinity and selectivity.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Benzyl-4-(4-tert-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Contains a pyrazolo ring | Potential anti-inflammatory properties |
| 1-Benzyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole | Features a benzimidazole core | Investigated for antifungal activity |
| 4-(Benzyloxy)benzaldehyde | Simpler structure | Serves as an intermediate in organic synthesis |
Future Directions
Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine. This includes detailed biological evaluations and molecular modeling studies to understand its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume